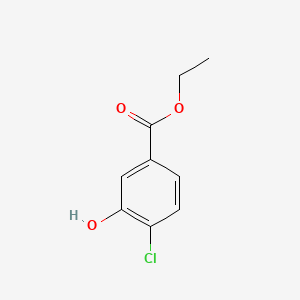

Ethyl 4-chloro-3-hydroxybenzoate

Description

Historical Perspectives and Emerging Interests in Halogenated Benzoate (B1203000) Esters

Halogenated esters have long been recognized as valuable intermediates in the synthesis of a wide array of chemical compounds, including insecticides. google.com The introduction of halogen atoms to an ester's aromatic ring can significantly alter its chemical and physical properties, leading to a broad spectrum of applications. In recent years, there has been a growing interest in the use of halogenated aromatic esters as alternatives to aryl halides in various cross-coupling reactions. acs.org This shift is driven by the fact that aromatic esters are often inexpensive, chemically stable, and widely available, making them attractive synthetic intermediates. acs.org

The "halogen dance" reaction, a process where a halogen substituent is translocated to another position on an aromatic ring, has been a source of inspiration for developing new synthetic methodologies. waseda.jpnih.gov This has led to innovative approaches, such as the "ester dance reaction," which allows for the unprecedented translocation of an ester group on an aromatic ring. waseda.jpnih.gov These advancements highlight the dynamic nature of research into halogenated and other substituted aromatic esters.

Structural Characteristics and Chemical Significance of Ethyl 4-chloro-3-hydroxybenzoate within Aromatic Systems

The structure of this compound is characterized by an ethyl ester group and two substituents on the benzene (B151609) ring: a chlorine atom at the 4-position and a hydroxyl group at the 3-position. This specific arrangement of functional groups imparts distinct chemical properties to the molecule. The presence of both an electron-withdrawing group (chlorine) and an electron-donating group (hydroxyl) on the aromatic ring influences its reactivity in various chemical transformations.

Aromatic esters, in general, are a crucial class of organic compounds. numberanalytics.com The ester linkage is formed through a condensation reaction between an aromatic carboxylic acid and an alcohol. numberanalytics.com The aromatic ring's ability to delocalize electrons significantly affects the reactivity of the ester group. numberanalytics.com The substituents on the aromatic ring further modulate this reactivity. For instance, electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it. numberanalytics.com

The molecular structure of a related compound, ethyl 4-(3-chlorobenzamido)benzoate, has been confirmed through single-crystal X-ray diffraction, providing valuable insights into the spatial arrangement of atoms in similar substituted benzoates. eurjchem.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9ClO3 | cymitquimica.com |

| Molecular Weight | 200.62 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | cymitquimica.com |

| Purity | 95% | cymitquimica.com |

Overview of Current Research Trends for Substituted Aromatic Esters

Current research on substituted aromatic esters is vibrant and multifaceted, exploring their utility in a wide range of chemical reactions and applications. numberanalytics.comnumberanalytics.com These compounds are recognized as vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

One significant trend is the development of novel catalytic reactions that utilize aromatic esters as starting materials. acs.org Researchers are actively exploring new catalysts and reaction conditions to achieve efficient and selective transformations. acs.orgwaseda.jp This includes the "ester dance reaction," a palladium-catalyzed process that allows for the predictable translocation of an ester group on an aromatic ring. nih.gov This innovative reaction opens up new avenues for synthesizing complex aromatic compounds that were previously difficult to access. nih.gov

Furthermore, the influence of substituents on the reactivity of aromatic esters continues to be a key area of investigation. numberanalytics.com Studies have shown that the electronic effects of substituents can significantly impact reaction rates. numberanalytics.com For example, the introduction of a methoxy (B1213986) or halo substituent at the 3-position of a benzoate ring can greatly accelerate certain nucleophilic aromatic substitution reactions. elsevierpure.com

The enzymatic synthesis of aromatic esters is another area of active research, offering a more environmentally friendly and highly selective alternative to traditional chemical methods. frontiersin.org Immobilized lipases have been successfully used to catalyze the acylation of various compounds with aromatic acids, achieving high conversion rates and regioselectivity. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFISJNBRAOSYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for Ethyl 4 Chloro 3 Hydroxybenzoate

Development of Chemo-selective Synthesis Strategies

The synthesis of Ethyl 4-chloro-3-hydroxybenzoate can be approached through several strategic pathways, each offering distinct advantages in terms of selectivity and efficiency. These methods primarily involve the direct esterification of the corresponding carboxylic acid, or the strategic introduction of chloro and hydroxyl groups onto a pre-existing benzoate (B1203000) ester framework.

Esterification Reactions of 4-chloro-3-hydroxybenzoic Acid

The most direct route to this compound is the esterification of 4-chloro-3-hydroxybenzoic acid with ethanol (B145695). The Fischer-Speier esterification is a classic and widely employed method for this transformation. wikipedia.orgresearchgate.net This acid-catalyzed reaction involves refluxing the carboxylic acid and alcohol, with the equilibrium driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. wikipedia.orgmasterorganicchemistry.comnist.gov

The mechanism of the Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgresearchgate.net The reaction is typically carried out at the reflux temperature of the alcohol.

| Catalyst | Typical Reaction Conditions | Key Features |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess ethanol, reflux temperature | Strong acid catalyst, readily available. youtube.com |

| p-Toluenesulfonic Acid (TsOH) | Excess ethanol, reflux temperature, often with azeotropic removal of water | Solid catalyst, easier to handle than sulfuric acid. wikipedia.org |

Regioselective Chlorination Approaches on Hydroxybenzoate Esters

An alternative synthetic strategy involves the regioselective chlorination of a suitable precursor, such as ethyl 3-hydroxybenzoate. The success of this approach hinges on controlling the position of chlorination on the aromatic ring. The directing effects of the existing substituents, the hydroxyl (-OH) and the ethyl ester (-COOEt) groups, play a crucial role in determining the outcome of the electrophilic aromatic substitution. masterorganicchemistry.commdpi.comnih.gov

The hydroxyl group is a powerful activating group and an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. masterorganicchemistry.commdpi.comnih.gov In the case of ethyl 3-hydroxybenzoate, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The ethyl ester group, on the other hand, is a deactivating group and a meta-director, directing incoming electrophiles to the C5 position.

Given the strong activating and directing effect of the hydroxyl group, chlorination is expected to occur predominantly at the positions activated by it. Therefore, the primary products would be the 2-chloro, 4-chloro, and 6-chloro isomers. The desired 4-chloro isomer is formed by substitution at the para position relative to the hydroxyl group.

Various chlorinating agents can be employed, with sulfuryl chloride (SO₂Cl₂) being a common choice. The reaction is often carried out in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine.

| Chlorinating Agent | Key Considerations for Regioselectivity |

|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | The powerful ortho-, para-directing effect of the hydroxyl group is the dominant factor. mdpi.comnih.gov |

Hydroxylation Protocols for Chloro-substituted Benzoate Esters

A third synthetic route involves the introduction of a hydroxyl group onto a chloro-substituted benzoate ester, such as ethyl 4-chlorobenzoate (B1228818). The direct hydroxylation of aryl chlorides is a challenging transformation due to the strong carbon-chlorine bond. However, recent advancements in catalysis have provided effective methods to achieve this.

Palladium-catalyzed hydroxylation reactions have emerged as a powerful tool for the synthesis of phenols from aryl halides. nih.govrsc.orgmit.edu These reactions typically involve a palladium catalyst, a suitable ligand, and a hydroxide (B78521) source. The choice of ligand is critical for the efficiency and selectivity of the reaction. Bulky, electron-rich phosphine (B1218219) ligands have been shown to be particularly effective. nih.govmit.edu

The general catalytic cycle for palladium-catalyzed hydroxylation involves:

Oxidative addition of the aryl chloride to the Pd(0) complex.

Reaction with a hydroxide source to form a palladium-hydroxo intermediate.

Reductive elimination to form the phenol (B47542) product and regenerate the Pd(0) catalyst.

| Catalytic System | Hydroxide Source | Key Features |

|---|---|---|

| Palladium Catalyst / Phosphine Ligand | Alkali metal hydroxides (e.g., KOH, NaOH) | Enables direct conversion of aryl chlorides to phenols. nih.govmit.edu |

Exploration of Green Chemistry Principles in the Synthesis of this compound

In line with the growing importance of sustainable chemistry, research efforts are being directed towards developing greener synthetic routes for this compound. This involves the use of efficient catalytic systems and environmentally benign solvents.

Catalytic Approaches for Enhanced Efficiency and Selectivity

The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the esterification of 4-chloro-3-hydroxybenzoic acid, solid acid catalysts offer a promising alternative to traditional homogeneous acid catalysts like sulfuric acid. researchgate.net Solid acids, such as ion-exchange resins or zeolites, can be easily separated from the reaction mixture and potentially reused, minimizing waste and simplifying product purification. researchgate.netiajpr.com

Lipase-catalyzed esterification presents another green alternative. nih.gov These enzymatic reactions can be performed under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. nih.gov

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. For the synthesis of this compound, several green solvent strategies can be explored.

Solvent-free reactions: Conducting esterification reactions under solvent-free conditions is an ideal green approach, as it completely eliminates solvent waste. nih.gov This can be particularly effective in lipase-catalyzed reactions.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents in a variety of chemical reactions. researchgate.netresearchinschools.org Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds. researchgate.netresearchinschools.org In the context of esterification, certain ionic liquids can also act as catalysts, combining the roles of solvent and catalyst in a single substance. researchgate.netresearchinschools.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of a quaternary ammonium (B1175870) salt and a hydrogen bond donor, which form a eutectic with a melting point much lower than that of the individual components. nih.govoperachem.com They share many of the desirable properties of ionic liquids, such as low volatility and high thermal stability, but are often cheaper and more biodegradable. nih.govoperachem.com DESs have been successfully employed as both solvents and catalysts for esterification reactions. nih.govoperachem.com

| Solvent System | Key Green Chemistry Advantages |

|---|---|

| Solvent-Free | Eliminates solvent waste. nih.gov |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, potential for catalyst/solvent integration. researchgate.netresearchinschools.org |

| Deep Eutectic Solvents (DESs) | Low volatility, often biodegradable and less expensive than ILs. nih.govoperachem.com |

Mechanistic Investigations of Reaction Kinetics and Thermodynamics in this compound Formation

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon of the protonated 4-chloro-3-hydroxybenzoic acid. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking ethanol) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is often facilitated by the solvent or another alcohol molecule.

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The elimination of a water molecule from the tetrahedral intermediate leads to the formation of a resonance-stabilized carbocation.

Deprotonation: Finally, a base (which can be water, ethanol, or the conjugate base of the acid catalyst) removes the proton from the remaining hydroxyl group, regenerating the carbonyl group of the ester and releasing the acid catalyst. This step yields the final product, this compound.

The kinetics and thermodynamics of this reaction are significantly influenced by the electronic effects of the substituents on the benzoic acid ring. In the case of 4-chloro-3-hydroxybenzoic acid, the chloro and hydroxyl groups exert opposing electronic effects.

The Chloro Group (at the 4-position): The chlorine atom is an electron-withdrawing group due to its inductive effect (-I). This effect withdraws electron density from the benzene (B151609) ring and the carboxylic acid functional group. This withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack by ethanol. Consequently, the presence of the chloro group is expected to increase the rate of esterification compared to unsubstituted benzoic acid.

The Hydroxyl Group (at the 3-position): The hydroxyl group is an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). Since the hydroxyl group is in the meta position relative to the carboxylic acid, its resonance effect on the carbonyl carbon is minimal. However, its inductive electron-withdrawing effect will still be present, albeit weaker than that of the chloro group.

Reaction Kinetics

The esterification of benzoic acids is generally a second-order reaction, being first order with respect to both the carboxylic acid and the alcohol. However, when the alcohol is used in large excess as the solvent, the reaction follows pseudo-first-order kinetics with respect to the carboxylic acid. The rate of reaction is influenced by temperature, catalyst concentration, and the nature of the substituents on the benzoic acid.

Table 1: Representative Kinetic Data for the Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|---|

| Benzoic Acid | Butan-1-ol | p-toluenesulfonic acid | 92.2 - 116.4 | - | 58.40 (forward), 57.70 (reverse) dnu.dp.uaresearchgate.net |

| Acetic Acid | Ethanol | Sulfuric Acid | 80 | 0.223 mL mol⁻¹ h⁻¹ | 81.77 researchgate.net |

| 4-Chlorobenzoic Acid | Ethanol | - | - | - | - |

| 3-Hydroxybenzoic Acid | Ethanol | - | - | - | - |

Based on the electronic effects, it is anticipated that the rate constant for the esterification of 4-chloro-3-hydroxybenzoic acid would be higher than that of benzoic acid due to the dominant electron-withdrawing inductive effect of the chlorine atom.

Reaction Thermodynamics

The Fischer esterification is a reversible reaction, and its equilibrium position is governed by thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The reaction is typically slightly exothermic. ucr.ac.cr The equilibrium can be shifted towards the product side by using an excess of one of the reactants (usually the alcohol) or by removing one of the products (usually water) as it is formed. masterorganicchemistry.com

Thermodynamic data for the esterification of 4-chloro-3-hydroxybenzoic acid is not extensively documented. However, analysis of related compounds provides insight into the expected thermodynamic behavior. The solubility and solvation parameters of substituted benzoic acids can also offer an indication of their thermodynamic properties in solution. jbiochemtech.com

Table 2: Representative Thermodynamic Data for Esterification and Related Processes

| Reaction/Process | Compound(s) | Solvent | Thermodynamic Parameter | Value | Reference |

|---|---|---|---|---|---|

| Esterification of Benzoic Acid with Butan-1-ol | Benzoic Acid, Butan-1-ol | - | Thermal Effect (ΔH) | 622 J/mol | dnu.dp.uaresearchgate.net |

| Solvation of 4-Chlorobenzoic Acid | 4-Chlorobenzoic Acid | Ethanol-Water | ΔGsolv (at 298.15 K) | Varies with solvent composition | jbiochemtech.com |

| Solvation of Benzoic Acid | Benzoic Acid | Ethanol-Water | ΔGsolv (at 298.15 K) | Varies with solvent composition | jbiochemtech.com |

Note: The provided thermodynamic data is for related systems and serves to illustrate the general thermodynamic characteristics of esterification reactions involving substituted benzoic acids.

Sophisticated Spectroscopic and Structural Elucidation Studies of Ethyl 4 Chloro 3 Hydroxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.

While specific experimental spectra for Ethyl 4-chloro-3-hydroxybenzoate are not widely published, the expected ¹H and ¹³C NMR spectral data can be reliably predicted based on the analysis of similar compounds and the known effects of substituents on aromatic systems.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group protons and the three aromatic protons on the benzene (B151609) ring.

Ethyl Group: The ethyl group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet, shifted further downfield due to the proximity of the electron-withdrawing oxygen atom, is anticipated around δ 4.3-4.4 ppm. The methyl protons would appear as a triplet around δ 1.3-1.4 ppm, with a typical coupling constant (J) of approximately 7.1 Hz.

Aromatic Protons: The three protons on the substituted benzene ring (H-2, H-5, and H-6) will exhibit distinct signals. The proton at the C-2 position (H-2), being ortho to the ester group, is expected to appear as a doublet around δ 7.8-7.9 ppm. The proton at C-6 (H-6), positioned between the hydroxyl and chloro groups, would likely be a doublet of doublets around δ 7.5-7.6 ppm. The proton at C-5 (H-5), ortho to the chlorine atom, is predicted to be a doublet around δ 7.1-7.2 ppm. The coupling constants between adjacent aromatic protons (ortho coupling) are typically in the range of 8-9 Hz, while meta coupling is smaller (2-3 Hz).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment in the molecule.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected to have a chemical shift in the range of δ 60-62 ppm, while the methyl carbon (-CH₃) would be found further upfield, around δ 14-15 ppm.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is characteristically deshielded and would produce a signal in the downfield region of the spectrum, anticipated around δ 165-167 ppm.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts influenced by the attached substituents (-COOEt, -OH, -Cl). The carbon atom attached to the ester group (C-1) is expected around δ 130-132 ppm. The carbon bearing the hydroxyl group (C-3) would be shifted downfield to approximately δ 155-157 ppm. The carbon with the chlorine atom (C-4) is predicted to be in the region of δ 125-127 ppm. The remaining aromatic carbons (C-2, C-5, C-6) would appear in the typical aromatic region of δ 115-135 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | 1.3 - 1.4 | Triplet (t) | ~7.1 |

| -CH₂- | 4.3 - 4.4 | Quartet (q) | ~7.1 |

| H-5 | 7.1 - 7.2 | Doublet (d) | ~8.5 |

| H-6 | 7.5 - 7.6 | Doublet of Doublets (dd) | ~8.5, ~2.0 |

| H-2 | 7.8 - 7.9 | Doublet (d) | ~2.0 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 14 - 15 |

| -CH₂- | 60 - 62 |

| C-5 | ~118 |

| C-2 | ~120 |

| C-4 | 125 - 127 |

| C-6 | ~128 |

| C-1 | 130 - 132 |

| C-3 | 155 - 157 |

| C=O | 165 - 167 |

To confirm the assignments made from one-dimensional NMR and to establish the precise connectivity of the atoms, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection. In the aromatic region, a cross-peak would be expected between the signals for H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This would be used to definitively assign the carbon signals. For instance, the proton signal at δ ~1.35 ppm would show a correlation to the carbon signal at δ ~14.5 ppm, assigning them as the -CH₃ group. Similarly, correlations would be observed for the -CH₂- group and each of the aromatic C-H pairs (C-2/H-2, C-5/H-5, and C-6/H-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). HMBC is crucial for piecing together the molecular fragments. Key expected correlations would include:

The methylene protons (-CH₂-) showing a correlation to the carbonyl carbon (C=O), confirming the ester linkage.

The aromatic proton H-2 showing correlations to the carbonyl carbon (C=O) and C-6.

The aromatic proton H-5 showing correlations to C-1 and C-3.

Together, these 2D NMR techniques would provide an unambiguous and detailed map of the molecular structure of this compound.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the key expected absorption bands are:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl (-OH) group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1700-1725 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several medium to strong bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are anticipated: one for the ester linkage (C-O-C) around 1250-1300 cm⁻¹ (asymmetric stretch) and 1100-1150 cm⁻¹ (symmetric stretch), and another for the phenolic C-O bond around 1200-1250 cm⁻¹.

C-Cl Stretch: The stretching vibration for the C-Cl bond is expected to appear as a medium to strong band in the fingerprint region, typically between 700-800 cm⁻¹.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2980 | Medium |

| C=O stretch (ester) | 1700 - 1725 | Strong, Sharp |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (ester/phenol) | 1100 - 1300 | Strong |

| C-Cl stretch | 700 - 800 | Medium-Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the FTIR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. The C=C stretching vibrations in the 1580-1620 cm⁻¹ region are also usually strong.

C-Cl Stretch: The C-Cl stretch is also Raman active and would be expected in the 700-800 cm⁻¹ range.

C=O Stretch: The ester carbonyl stretch, while strong in FTIR, is typically weaker in the Raman spectrum.

Mass Spectrometry (MS) Investigations

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural information.

The molecular formula of this compound is C₉H₉ClO₃, giving it a monoisotopic mass of approximately 200.02 g/mol .

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, a distinct molecular ion peak would be expected at m/z 200. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would also be observed at m/z 202, with an intensity about one-third of the M peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

Key Fragmentation Pathways: The molecular ion is expected to undergo several characteristic fragmentation processes:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester group could lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da), resulting in a prominent acylium ion at m/z 155 (and a corresponding M+2 peak at m/z 157). This is often a major fragmentation pathway for ethyl esters.

Loss of ethylene: A McLafferty rearrangement could lead to the loss of ethylene (C₂H₄, 28 Da), resulting in an ion at m/z 172 (and M+2 at m/z 174).

Loss of the ethyl group (-C₂H₅): Loss of an ethyl radical (•C₂H₅, 29 Da) would produce an ion at m/z 171 (and M+2 at m/z 173).

Decarbonylation: The acylium ion at m/z 155 could further lose carbon monoxide (CO, 28 Da) to form an ion at m/z 127 (and M+2 at m/z 129).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity |

|---|---|

| 200 / 202 | [M]⁺ (Molecular Ion) |

| 172 / 174 | [M - C₂H₄]⁺ |

| 171 / 173 | [M - C₂H₅]⁺ |

| 155 / 157 | [M - OC₂H₅]⁺ |

| 127 / 129 | [M - OC₂H₅ - CO]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. While HRMS data for this compound has been acquired at the University of Illinois at Urbana–Champaign Mass Spectral Facility, the specific experimental values are not detailed in publicly accessible literature. figshare.com

However, the theoretical exact mass can be calculated based on the compound's molecular formula, C₉H₉ClO₃, using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculated value serves as a benchmark for experimental verification. The analysis is typically performed on the protonated molecule ([M+H]⁺) or the molecular ion ([M]⁺˙).

Table 1: Calculated Exact Mass for this compound This table is interactive. Click on the headers to sort.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ (Isotope ³⁵Cl) | C₉H₉³⁵ClO₃ | 200.02402 |

| [M]⁺˙ (Isotope ³⁷Cl) | C₉H₉³⁷ClO₃ | 202.02107 |

| [M+H]⁺ (Isotope ³⁵Cl) | C₉H₁₀³⁵ClO₃⁺ | 201.03185 |

The presence of chlorine is readily identified in the mass spectrum by a characteristic isotopic pattern. The two primary isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in two major peaks in the mass spectrum separated by two mass units, with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope, providing clear evidence for the presence of a single chlorine atom in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When this compound is ionized in a mass spectrometer (e.g., by electron ionization), the resulting molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. Analyzing the mass of these fragments helps to piece together the molecule's structure.

Key expected fragmentation pathways for this compound include:

Loss of an Ethoxy Radical: Cleavage of the ester C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to the formation of a 4-chloro-3-hydroxybenzoyl cation.

Loss of Ethylene (McLafferty Rearrangement): A common fragmentation for ethyl esters involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄). This process results in the formation of the 4-chloro-3-hydroxybenzoic acid radical cation.

Decarbonylation: The fragment ions, particularly the benzoyl cation, can further lose a molecule of carbon monoxide (CO).

Cleavage of the Aromatic Ring: High-energy ionization can lead to the fragmentation of the benzene ring itself, though these are typically less diagnostic than the cleavages of the substituent groups.

The unique combination of these fragment ions creates a specific mass spectral fingerprint that can be used to confirm the identity and structure of this compound.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Despite the utility of this technique, a search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available crystal structure for this compound. Therefore, experimental data on its solid-state conformation and crystal packing are not available at this time.

Conformational Analysis and Intramolecular Interactions in this compound

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility lies in the rotation around the C(aryl)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond.

The orientation of the ethyl ester group relative to the benzene ring is a critical conformational feature. It is generally expected that the ester group will be coplanar with the aromatic ring to maximize π-conjugation, which imparts additional stability.

A significant feature of the molecular structure is the potential for intramolecular hydrogen bonding. The hydroxyl group at the C3 position is adjacent to the ester group at the C1 position. This proximity allows for the formation of a stabilizing intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the carbonyl oxygen atom of the ester. This interaction would lead to a more rigid, planar conformation, forming a pseudo-six-membered ring. Such an interaction would influence the molecule's chemical reactivity, spectroscopic properties, and biological activity. Computational modeling would be a valuable tool to determine the energetic preference for this hydrogen-bonded conformation compared to other possible rotamers.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-3-hydroxybenzoic acid |

| Carbon monoxide |

Theoretical and Computational Chemistry of Ethyl 4 Chloro 3 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical and chemical characteristics. For Ethyl 4-chloro-3-hydroxybenzoate, these calculations can predict its geometry, energy, and various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized molecules like this compound. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization.

In a typical DFT study of a substituted benzoate (B1203000), the initial molecular geometry would be constructed and then optimized using a functional, such as B3LYP, paired with a suitable basis set, for instance, 6-311++G(d,p). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For this compound, key structural parameters of interest would include the planarity of the benzene (B151609) ring, the orientation of the hydroxyl and ester groups relative to the ring, and the bond lengths between the carbon, oxygen, chlorine, and hydrogen atoms.

The calculated total energy from DFT can be used to compare the relative stabilities of different conformers. For this compound, this would involve comparing the energies of conformers arising from the rotation around the C-O bonds of the ester and hydroxyl groups.

Table 1: Representative Calculated Properties for a Substituted Benzoic Acid Analog using DFT

| Property | Calculated Value |

| Total Energy (Hartree) | -1234.5678 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar molecules. |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for molecular properties, albeit at a greater computational expense than DFT.

For this compound, ab initio calculations would be employed to obtain benchmark values for properties such as electron affinity, ionization potential, and polarizability. These calculations are particularly useful for validating the results obtained from more approximate methods like DFT. A study on substituted benzoic acids using ab initio methods has shown that these techniques can effectively probe the electronic effects of substituents on the aromatic ring. While not directly on the ethyl ester, this work demonstrates the capability of ab initio calculations to elucidate the intricate electronic interplay between the chloro, hydroxyl, and carboxylate groups.

Molecular Dynamics Simulations to Understand Conformational Landscapes and Intermolecular Forces

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and intermolecular interactions of this compound in different environments, such as in a solvent.

An MD simulation of this compound would typically involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their movements over a period of nanoseconds or even microseconds. The trajectory of the simulation would reveal the preferred conformations of the molecule in solution, the rotational freedom of the ethyl ester and hydroxyl groups, and the nature of the intermolecular forces, such as hydrogen bonding between the hydroxyl group and solvent molecules.

The conformational landscape of the ester group in similar molecules, like ethyl benzoate, has been a subject of computational studies. These studies help in understanding the rotational barrier around the C-O bond and the preferred orientation of the ethyl group. For this compound, the presence of the hydroxyl and chloro substituents would influence this landscape through steric and electronic effects.

Table 2: Potential Intermolecular Interactions of this compound in a Protic Solvent

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | -OH group of the molecule | Solvent (e.g., water) |

| Hydrogen Bond | Solvent (e.g., water) | -OH group of the molecule |

| Hydrogen Bond | Solvent (e.g., water) | Carbonyl oxygen of the ester |

| Dipole-Dipole | C-Cl bond | Solvent dipoles |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Aromatic Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. acs.org While specific QSAR/QSPR models for this compound are not documented, numerous studies on analogous aromatic systems like substituted phenols and benzoic acids provide a framework for understanding its potential properties. nih.govmdpi.com

Table 3: Common Descriptors Used in QSAR/QSPR Models of Aromatic Acids and Phenols

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | Hammett constants (σ), HOMO/LUMO energies | Describe the electronic effects of substituents |

| Steric | Molar refractivity (MR), Taft steric parameters (Es) | Quantify the size and shape of the molecule |

| Lipophilic | LogP, LogD | Measure the hydrophobicity of the molecule |

| Topological | Molecular connectivity indices | Describe the branching and connectivity of the molecule |

These models can be used to predict properties of this compound based on the contributions of its chloro and hydroxyl substituents.

Computational Prediction of Reaction Mechanisms and Transition States in Derivatization Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the derivatization of this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

A common derivatization reaction for a molecule like this compound would be further esterification or etherification of the phenolic hydroxyl group. Computational studies can be employed to investigate the mechanism of such reactions, for example, by modeling the reaction with an acyl chloride or an alkyl halide.

DFT calculations can be used to locate the transition state structure for the reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and thus the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. For instance, in an esterification reaction, one could computationally compare a direct acylation mechanism with a mechanism involving a tetrahedral intermediate.

Reactivity Profiles and Derivatization Chemistry of Ethyl 4 Chloro 3 Hydroxybenzoate

Chemical Transformations Involving the Ester Moiety

The ethyl ester group is a primary site for modification, enabling transformations that alter the carboxyl functionality. These reactions are fundamental in organic synthesis for modulating a compound's physical and chemical properties.

Hydrolysis and Transesterification Reactions

The ester linkage in Ethyl 4-chloro-3-hydroxybenzoate is susceptible to cleavage and modification through hydrolysis and transesterification.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, 4-chloro-3-hydroxybenzoic acid, is typically achieved through saponification. This reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification. The process is essentially irreversible and results in high yields of the carboxylate salt, which is then protonated in the acidic workup to give the final carboxylic acid.

Transesterification: This process involves the exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. The reaction is generally catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like an alkoxide). The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed during the reaction.

| Reaction Type | Reactants | Typical Reagents | Product |

|---|---|---|---|

| Hydrolysis | This compound | 1. NaOH or KOH, H₂O/EtOH, Heat 2. H₃O⁺ | 4-chloro-3-hydroxybenzoic acid |

| Transesterification | This compound, New Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) or Base Catalyst (e.g., NaOR) | Alkyl 4-chloro-3-hydroxybenzoate |

Reduction to Alcohol Derivatives

The ester functional group can be reduced to a primary alcohol, yielding (4-chloro-3-hydroxyphenyl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

| Reaction Type | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Ester Reduction | This compound | 1. LiAlH₄, THF or Et₂O 2. H₃O⁺ Workup | (4-chloro-3-hydroxyphenyl)methanol |

Reactions at the Aromatic Ring and Substituents

The aromatic core of this compound is rich in electrons and features substituents that direct further chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Chlorohydroxybenzoate Core

Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene (B151609) ring. The outcome of these reactions is dictated by the directing effects of the groups already present: the hydroxyl (-OH), chloro (-Cl), and ethyl carboxylate (-COOEt) groups. masterorganicchemistry.commasterorganicchemistry.com

Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to positions 2 and 6.

Chloro Group (-Cl): A deactivating group due to its inductive effect, but an ortho, para-director because of its lone pairs. It directs towards position 5.

Ethyl Carboxylate Group (-COOEt): A deactivating group and a meta-director. It also directs incoming electrophiles to position 5.

The dominant activating effect of the hydroxyl group makes positions 2 and 6 the most probable sites for electrophilic attack. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄) would be expected to yield primarily 2- and/or 6-substituted products. youtube.comyoutube.com Friedel-Crafts reactions (alkylation and acylation) are also possible, though the presence of deactivating groups can make these reactions more challenging. youtube.com

Nucleophilic Substitution Reactions at the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) to replace the chlorine atom is generally difficult for aryl chlorides. youtube.com Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com In this compound, the strongly electron-withdrawing ester group is meta to the chlorine, and the electron-donating hydroxyl group is ortho. This substitution pattern does not significantly activate the chlorine for SNAr. Consequently, replacing the chlorine atom would likely necessitate harsh reaction conditions, such as high temperatures and pressures, similar to the industrial Dow process for converting chlorobenzene (B131634) to phenol (B47542). byjus.com

Modifications and Derivatizations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and serves as a key site for a variety of derivatization reactions. researchgate.net

Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form an ether. learncbse.in This yields compounds such as Ethyl 4-chloro-3-methoxybenzoate or Ethyl 4-chloro-3-ethoxybenzoate.

Acylation/Esterification: The hydroxyl group can be acylated to form a new ester linkage. This is commonly achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). nih.gov For example, reaction with acetyl chloride would yield Ethyl 3-acetoxy-4-chlorobenzoate. These reactions are often used to introduce protecting groups or to modify the compound's biological activity. researchgate.net

| Reaction Type | Reactant | Typical Reagents | Product Class | Example Product |

|---|---|---|---|---|

| Williamson Ether Synthesis | This compound | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., CH₃I) | 3-Alkoxy-4-chlorobenzoate Ester | Ethyl 4-chloro-3-methoxybenzoate |

| Acylation | This compound | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | 3-Acyloxy-4-chlorobenzoate Ester | Ethyl 3-acetoxy-4-chlorobenzoate |

Synthesis of Novel Derivatives and Analogues of this compound

The chemical structure of this compound, featuring a phenolic hydroxyl group and an ester, alongside a chlorinated aromatic ring, suggests its potential for various derivatization reactions. These would primarily involve reactions of the hydroxyl and ester groups, as well as potential modifications of the aromatic ring. However, specific examples and detailed studies on the synthesis of novel derivatives from this particular compound are not widely reported in the available scientific literature.

Exploration of Structure-Reactivity Relationships

A comprehensive exploration of the structure-reactivity relationships of this compound would involve systematic studies of how the chloro, hydroxyl, and ethyl ester groups influence its reactivity at different positions. For instance, the electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating effect of the hydroxyl group, would create a specific electronic profile on the benzene ring, directing electrophilic or nucleophilic substitution reactions. However, specific studies detailing these relationships for this compound are not found in the reviewed literature.

Directed Synthesis of Specific Isomers and Enantiomers (if stereogenic center exists)

This compound is an achiral molecule and does not possess a stereogenic center. Therefore, the synthesis of specific enantiomers is not applicable to this compound.

Catalytic Applications of this compound as a Ligand or Precursor in Organic Synthesis

There is no information available in the public scientific literature to suggest that this compound is used as a ligand or a direct precursor in catalytic organic synthesis. While phenolic compounds and benzoates can sometimes be modified to act as ligands for metal catalysts, no such applications have been documented for this specific compound.

Environmental Fate and Transformation Mechanisms of Halogenated Benzoate Esters

Abiotic Degradation Pathways of Ethyl 4-chloro-3-hydroxybenzoate in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For this compound, the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ester linkage is susceptible to hydrolysis, which would yield 4-chloro-3-hydroxybenzoic acid and ethanol (B145695). The rate of this reaction is influenced by pH, temperature, and the presence of catalysts.

Generally, the hydrolysis of carboxylic acid esters can proceed through acid-catalyzed, base-catalyzed, and neutral (water-mediated) mechanisms. epa.gov Base-catalyzed hydrolysis (saponification) is typically the most significant pathway for esters in alkaline environmental compartments. epa.gov The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. epa.gov

The substituents on the benzene (B151609) ring also play a crucial role. The chlorine atom at the 4-position and the hydroxyl group at the 3-position of this compound will influence the electrophilicity of the carbonyl carbon and thus the rate of hydrolysis. Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it. A study on bromo-substituted ethyl benzoates showed that the position of the halogen affects hydrolytic stability, indicating a complex interplay of electronic and steric effects. nih.gov

Table 1: Factors Influencing the Hydrolysis Rate of Benzoate (B1203000) Esters

| Factor | Effect on Hydrolysis Rate | Reference |

|---|---|---|

| pH | Increases significantly under alkaline conditions (base-catalyzed hydrolysis). | epa.gov |

| Temperature | Increases with increasing temperature. | chemicaljournals.comresearchgate.net |

| Substituents | Electron-withdrawing groups generally increase the rate; the position of the substituent is also critical. | nih.gov |

| Solvent | The rate can be affected by the polarity and composition of the aqueous medium. | iosrjournals.orgchemicaljournals.com |

This table is generated based on general principles and data from related compounds.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For aromatic compounds like this compound, absorption of ultraviolet (UV) radiation can lead to the excitation of electrons and subsequent chemical reactions.

Direct photolysis can occur if the compound absorbs light in the solar spectrum reaching the Earth's surface. A key pathway for chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of a highly reactive aryl radical and a chlorine radical. These radicals can then participate in a variety of secondary reactions.

Indirect photolysis involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals (•OH). Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring, leading to hydroxylation and, eventually, ring cleavage.

Studies on the photolytic degradation of chlorinated benzaldehydes have shown that the position of the chlorine atom influences the degradation rate, with 4-chloro isomers often showing higher decomposition yields. researchgate.net The photodegradation of chlorinated aromatic compounds can lead to the formation of less chlorinated intermediates and, ultimately, mineralization to carbon dioxide and water. nih.gov Research on other chlorinated pollutants has demonstrated that UV irradiation can effectively reduce their concentrations in water. dntb.gov.ua

Table 2: Potential Photolytic Degradation Products of Chlorinated Aromatic Compounds

| Initial Compound Type | Potential Products | Degradation Pathway | Reference |

|---|---|---|---|

| Chlorinated Benzaldehydes | Chlorophenols, Hydroxybenzaldehydes, Benzaldehyde | Hydroxylation, Dechlorination | researchgate.net |

This table illustrates potential degradation products based on studies of similar compound classes.

Biotic Transformation Mechanisms of Related Halogenated Phenols and Benzoates

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process in determining the environmental persistence of many organic pollutants.

A wide variety of bacteria have been shown to degrade chlorinated aromatic compounds. arizona.edu For chlorinated benzoates, a common initial step in aerobic degradation is dehalogenation. For instance, some bacteria can utilize 4-chlorobenzoate (B1228818) as their sole source of carbon and energy. nih.govnih.gov

One well-studied pathway involves the hydrolytic dehalogenation of 4-chlorobenzoate to 4-hydroxybenzoate (B8730719). nih.govnih.gov The resulting 4-hydroxybenzoate is then further metabolized, often via protocatechuate, which undergoes ring cleavage. nih.govnih.gov Various bacterial species, including those from the genus Arthrobacter, have been identified as capable of this transformation. nih.govnih.govasm.org

Under anaerobic conditions, reductive dechlorination is a key process where the chlorine atom is replaced by a hydrogen atom. researchgate.net This process is carried out by halorespiring bacteria that use chlorinated compounds as electron acceptors. arizona.edu

The microbial degradation of aromatic compounds is mediated by a diverse array of enzymes. For the degradation of 4-hydroxybenzoate, a potential metabolite of this compound, decarboxylation can be a key step. The enzyme 4-hydroxybenzoate decarboxylase catalyzes the non-oxidative decarboxylation of 4-hydroxybenzoate to phenol (B47542) and carbon dioxide. wikipedia.org This enzyme is part of the benzoate degradation pathway in some microorganisms. wikipedia.org

Other enzymatic reactions can also be involved. For example, monooxygenases and dioxygenases play a critical role in the hydroxylation and cleavage of the aromatic ring. acs.org In some cases, the enzymatic carboxylation of phenols to hydroxybenzoic acids has also been observed, representing a reversible reaction. acs.orgmdpi.com The specific enzymes and pathways involved in the biotransformation of this compound would likely depend on the microbial communities present in a given environment.

Environmental Persistence and Mobility Studies in Soil and Water Systems

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being degraded or transformed. Mobility refers to the potential of a chemical to move within and between environmental compartments, such as from soil to water.

Parabens, which are esters of p-hydroxybenzoic acid and structurally related to this compound, have been studied for their environmental persistence. While some studies suggest that parabens can be persistent in aquatic systems, others have found that they can degrade relatively quickly in soil environments, primarily through microbial activity. nih.govresearchgate.netaethic.com The persistence of parabens and similar compounds is a concern because of their potential to accumulate in the environment and exert biological effects. aethic.commildsoaps.com

The mobility of an organic compound in soil and water is largely determined by its water solubility and its tendency to adsorb to soil organic matter and clay particles. Compounds with low water solubility and high sorption coefficients tend to be less mobile and are more likely to remain in the soil, while compounds with high water solubility and low sorption coefficients are more mobile and can leach into groundwater. The presence of the chlorine atom and the hydroxyl group on the aromatic ring of this compound will influence its polarity and, consequently, its partitioning behavior in soil and water systems. Benzoic acid itself has been shown to affect root growth in plants, indicating its potential for biological interaction in the soil environment. nih.gov

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-chloro-3-hydroxybenzoic acid |

| Ethanol |

| Ethyl benzoate |

| 4-chlorobenzoate |

| 4-hydroxybenzoate |

| Protocatechuate |

| Phenol |

| Carbon dioxide |

| Benzoic acid |

| 4-chloro-3-hydroxybutyrate |

| Chlorophenols |

| 4-hydroxybenzoic acid ethyl ester |

| Chlorinated benzaldehydes |

| 4-chlorobenzaldehyde |

| 2-chlorobenzaldehyde |

| 3-chlorobenzaldehyde |

| 2-chlorophenol |

| 4-chlorophenol |

| 4-hydroxybenzaldehyde |

| 5-chlorohydroxybenzaldehyde |

| Polychlorinated dibenzo-p-dioxins |

| Methylparaben |

| Propylparaben |

| Butylparaben |

| 2-bromobenzoate |

| 4-bromobenzoate |

| Benzocaine |

| Phenyl-2-naphthoate |

| Methyl benzoate |

| n-Propyl benzoate |

| n-Butyl benzoate |

| Phenyl benzoate |

| Resorcinol |

| 2,6-dihydroxybenzoic acid |

| 3-chlorobenzoate |

| 2-chlorobenzoate |

Academic and Industrial Research Applications As a Chemical Building Block

Utilization in the Synthesis of Complex Aromatic Compounds

The unique arrangement of reactive sites on the Ethyl 4-chloro-3-hydroxybenzoate molecule makes it a key starting material for the construction of various complex aromatic structures, particularly heterocyclic compounds. Its most notable application is in the synthesis of benzimidazole (B57391) and benzoxazole (B165842) derivatives. google.com

These heterocyclic systems are of significant interest due to their prevalence in biologically active molecules. The general synthesis of these compounds involves the condensation of an ortho-disubstituted benzene (B151609) ring with a carboxylic acid or its derivative. In this context, this compound, or more commonly its corresponding carboxylic acid (4-chloro-3-hydroxybenzoic acid, obtained via hydrolysis of the ester), provides the necessary benzoic acid moiety.

For the synthesis of benzimidazoles, 4-chloro-3-hydroxybenzoic acid can be reacted with an ortho-phenylenediamine (like 4-chloro-o-phenylenediamine) under acidic conditions or at high temperatures to facilitate cyclization and dehydration, yielding a substituted benzimidazole. ca.gov These resulting benzimidazoles are themselves important scaffolds in drug discovery. nih.gov Similarly, for benzoxazole synthesis, the benzoic acid derivative is condensed with an ortho-aminophenol. The hydroxyl and amino groups of the o-aminophenol react with the carboxylic acid to form the oxazole (B20620) ring fused to the benzene ring. google.comgoogle.com

The resulting chlorinated and hydroxylated benzimidazole and benzoxazole compounds are considered complex aromatic molecules and are investigated for various applications, including as potential lipoprotein lipase (B570770) activity enhancers. google.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 335013-90-6 sigmaaldrich.com |

| Molecular Formula | C₉H₉ClO₃ chemicalbook.com |

| Molecular Weight | 200.62 g/mol sigmaaldrich.com |

| Appearance | Solid chemicalbook.com |

Role in the Development of Specialty Chemicals and Functional Materials

The reactivity of this compound allows it to be a precursor in the development of specialty chemicals and functional materials. Specialty chemicals are valued for their performance or function, and this building block offers a route to compounds with tailored properties.

One significant area is the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Benzoxazole derivatives synthesized from precursors like this compound have been shown to possess anti-inflammatory, anti-pyretic, and analgesic activities. google.com The synthesis of these specialty chemicals leverages the core structure of the initial building block to create molecules with specific pharmacological profiles. nih.gov

In the field of agrochemicals, hydroxybenzoic acid esters and their derivatives are explored for use in controlled-release formulations. google.com While not directly citing the 4-chloro-3-hydroxy variant, the inclusion of similar structures in patents points to the potential for developing new agrochemical products. The chloro and hydroxyl substitutions can be modified to tune the compound's herbicidal, fungicidal, or insecticidal activity and its environmental persistence. ecampus.com

Furthermore, the difunctional nature of the hydroxyl and ester/acid groups allows for its potential use as a monomer in polymerization reactions. Polyesters and other polymers incorporating such substituted aromatic units can lead to functional materials with enhanced thermal stability, flame retardancy (due to the chlorine), or specific optical properties. Research into polymers derived from hydroxybenzoates demonstrates a pathway to creating functional and degradable materials with potential applications in medicine and beyond.

Table 2: Examples of Compounds Synthesized from Related Precursors

| Precursor | Resulting Compound Class | Potential Application |

|---|---|---|

| o-Aminophenol | Benzoxazole Derivatives google.com | Anti-inflammatory agents google.com |

| o-Phenylenediamine | Benzimidazole Derivatives google.com | Lipoprotein lipase enhancers google.com |

| p-Hydroxybenzoic Acid Esters | Controlled-Release Formulations | Agrochemicals google.com |

Intellectual Property Landscape and Patent Review for Chlorinated Hydroxybenzoate Derivatives

The intellectual property landscape surrounding chlorinated hydroxybenzoate derivatives is primarily centered on the applications of the more complex molecules synthesized from them. A review of patents reveals that while the specific starting material, this compound, may not always be explicitly named, the patents often cover broad classes of compounds that can be derived from it.

The key areas of patent activity for these derivatives include:

Pharmaceuticals: A significant number of patents protect benzimidazole and benzoxazole derivatives for a wide range of therapeutic uses. For instance, patents cover benzimidazole compounds as selective antihistamines and for the treatment of allergic conditions. google.com Other patents describe processes for preparing benzimidazole compounds that are useful as pharmaceutical agents for treating diseases like cancer and viral infections. google.com The novelty in these patents often lies in the final substituted heterocyclic structure rather than the synthesis of the initial building blocks. A 2021 review highlighted the extensive patenting of benzoxazole derivatives for their diverse biological activities in drug discovery over the preceding six years. nih.gov

Agrochemicals: Patents exist for agricultural-chemical preparations with controlled-release properties that may contain hydroxybenzoate esters. google.com There are also patents for chlorinated derivatives of benzoxazolone, which can be synthesized from related precursors and are intended for use as intermediates in the preparation of insecticides. These patents demonstrate the commercial interest in harnessing the properties of chlorinated aromatic compounds for crop protection.

Synthetic Methods: Some patents focus on novel methods for synthesizing these complex heterocyclic compounds. For example, a patent describes the synthesis of benzoxazole compounds from substituted diphenols and primary amines, highlighting the industrial applicability of creating these valuable structures. google.com Another patent details a solid-phase synthesis method for creating libraries of benzimidazoles, benzoxazoles, and benzothiazoles for high-throughput screening in drug discovery. googleapis.com

Q & A

Q. What are the established synthetic routes for Ethyl 4-chloro-3-hydroxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via esterification of 4-chloro-3-hydroxybenzoic acid with ethanol under acidic catalysis. Alternative routes include enzymatic reduction of precursors like ethyl 4-chloro-3-oxobenzoate using enantiospecific enzymes (e.g., ketoreductases) to achieve high enantiomeric purity . Reaction variables such as temperature (optimized at 60–80°C for esterification), solvent polarity, and catalyst loading (e.g., sulfuric acid at 0.5–1.0 mol%) critically impact yield. For example, prolonged reflux in toluene may increase esterification efficiency but risks side reactions like dehydration .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR for characteristic signals: aromatic protons (δ 6.8–7.5 ppm), hydroxyl (δ 5.0–5.5 ppm, broad), and ethyl ester groups (δ 1.3 ppm for CH, δ 4.2–4.4 ppm for CH) .

- Infrared (IR) Spectroscopy : Identify ester C=O stretching (~1720 cm), phenolic O-H (~3200 cm), and C-Cl bonds (~750 cm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity. Retention time and UV absorption (λ = 254 nm) should align with standards .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) at 0–4°C to isolate crystalline product.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7 v/v) to separate polar by-products. Monitor fractions via TLC (R ~0.5 in same solvent system).

- Distillation : For crude esters, vacuum distillation (80–100°C at 10 mmHg) minimizes thermal degradation .

Advanced Research Questions

Q. How can catalytic systems be optimized for enantioselective synthesis of this compound?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or enzymes. For example, immobilized Candida antarctica lipase B (CAL-B) in a biphasic system (water/toluene) achieves >90% enantiomeric excess (ee) by selectively reducing the 3-keto group in ethyl 4-chloro-3-oxobenzoate. Key parameters include pH (6.5–7.5), co-solvent ratio (1:4 water:toluene), and NADPH regeneration systems . Computational modeling (e.g., DFT) aids in predicting enzyme-substrate binding to refine catalytic efficiency .

Q. How should researchers address contradictory data in reaction outcomes, such as inconsistent yields or unexpected by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading). For instance, a 2 factorial design revealed that excess ethanol (>5 eq.) in esterification reduces yield due to reversible equilibrium .

- Mechanistic Studies : Employ -labeling or kinetic isotope effects to trace reaction pathways. For example, unexpected chlorination at the 4-position may arise from residual HCl in incomplete neutralization .

- By-Product Analysis : LC-MS or GC-MS can identify side products (e.g., ethyl 4-chloro-2-hydroxybenzoate from regioisomerization), guiding process adjustments .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Acidic Conditions (pH <3) : Hydrolysis of the ester group to 4-chloro-3-hydroxybenzoic acid, confirmed by HPLC retention time shift (~2 minutes earlier than parent compound) .

- Alkaline Conditions (pH >10) : Base-catalyzed cleavage of the ester bond and potential dechlorination, detected via ion chromatography for chloride ions .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at 150°C, forming chlorinated aromatic residues (identified by FTIR) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and sealed goggles to prevent skin/eye contact. Use respirators (e.g., NIOSH-approved N95) in poorly ventilated areas .

- First Aid : For inhalation, move to fresh air; administer oxygen if needed. For dermal exposure, wash with soap/water for 15 minutes. Avoid inducing vomiting if ingested—rinse mouth and seek medical attention .

- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C with scrubbing for HCl abatement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.